molecular formula C14H13F2NO2S B5466797 N-(2,4-difluorophenyl)-2,4-dimethylbenzenesulfonamide

N-(2,4-difluorophenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B5466797
M. Wt: 297.32 g/mol
InChI Key: HTWMZVPBXAKCQI-UHFFFAOYSA-N
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Description

“N-(2,4-Difluorophenyl)-2-fluorobenzamide” was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .


Synthesis Analysis

The synthesis of “N-(2,4-Difluorophenyl)-2-fluorobenzamide” was achieved using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .


Molecular Structure Analysis

The crystal structure of “N-(2,4-Difluorophenyl)-2-fluorobenzamide” was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° .


Physical And Chemical Properties Analysis

The related compound “2-Chloro-N-(2,4-difluorophenyl)nicotinamide” has a molecular formula of C12H7ClF2N2O and an average mass of 268.647 Da .

Safety and Hazards

For the related compound “3,5-Difluorophenol”, it is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-6-14(10(2)7-9)20(18,19)17-13-5-4-11(15)8-12(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWMZVPBXAKCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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